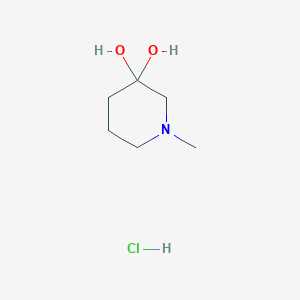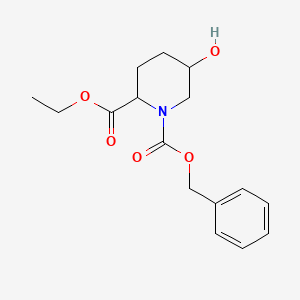
4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H7Cl2FN2 It is characterized by the presence of chlorine, fluorine, and methyl substituents on a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine typically involves the chlorination of 5-(4-fluorophenyl)-2-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylaniline as a base . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction may be used under appropriate conditions.
Major Products:
Substitution Reactions: The major products are the substituted pyrimidines, where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced derivatives of the original compound.
科学的研究の応用
4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
作用機序
The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to interact with various biological pathways.
類似化合物との比較
- 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 5-(4-Fluorophenyl)-2-methylpyrimidine
Comparison: 4,6-Dichloro-5-(4-fluorophenyl)-2-methylpyrimidine is unique due to the combination of chlorine, fluorine, and methyl substituents on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
特性
分子式 |
C11H7Cl2FN2 |
|---|---|
分子量 |
257.09 g/mol |
IUPAC名 |
4,6-dichloro-5-(4-fluorophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-15-10(12)9(11(13)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3 |
InChIキー |
MAHHAHRDABNOAH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)

![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)



![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)


![(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one](/img/structure/B11816708.png)

